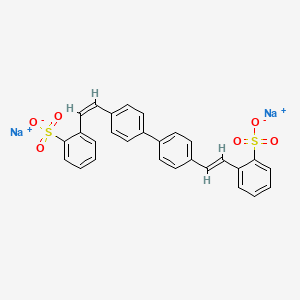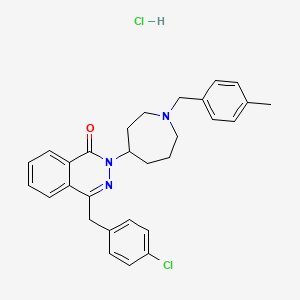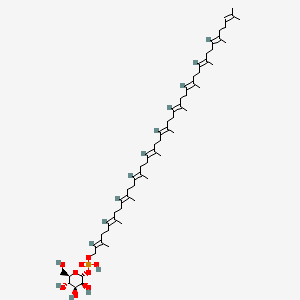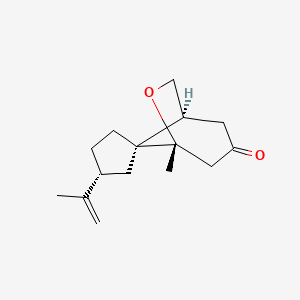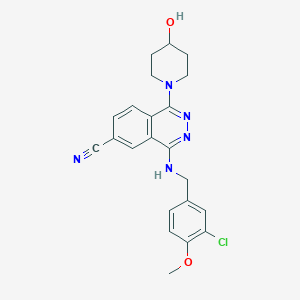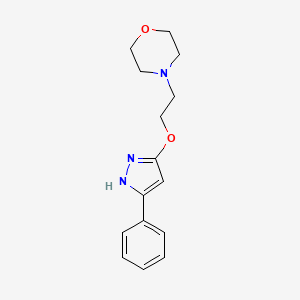
Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morfolina, 4-(2-((5-fenil-1H-pirazol-3-il)oxi)etil)-: es un compuesto químico que pertenece a la clase de derivados de morfolina. Este compuesto presenta un anillo de morfolina sustituido con un grupo 2-((5-fenil-1H-pirazol-3-il)oxi)etil. La presencia del anillo de pirazol confiere propiedades químicas y biológicas únicas al compuesto, lo que lo convierte en un objeto de interés en diversos campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Morfolina, 4-(2-((5-fenil-1H-pirazol-3-il)oxi)etil)- generalmente implica los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la ciclización de derivados de hidracina apropiados con 1,3-dicetonas o compuestos carbonílicos α, β-insaturados.
Adición del grupo fenilo: El grupo fenilo se introduce mediante sustitución aromática electrófila o reacciones de acoplamiento cruzado, como el acoplamiento de Suzuki-Miyaura.
Formación del anillo de morfolina: El anillo de morfolina se sintetiza mediante la reacción de dietanolamina con ácido sulfúrico, seguida de neutralización.
Enlace de los anillos de pirazol y morfolina: El paso final implica la eterificación del derivado de pirazol con el derivado de morfolina en condiciones básicas.
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de pirazol, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos nitro (si están presentes) en el anillo de fenilo, convirtiéndolos en aminas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) se utilizan con frecuencia.
Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de pirazol hidroxilados, mientras que la reducción puede producir derivados de fenilo sustituidos con amina .
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos .
Biología: En la investigación biológica, el compuesto se estudia por su potencial como inhibidor enzimático, particularmente dirigido a enzimas involucradas en vías metabólicas .
Medicina: El compuesto ha mostrado promesa en estudios preclínicos como un posible agente terapéutico para diversas enfermedades, incluido el cáncer y los trastornos inflamatorios .
Industria: En el sector industrial, el compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos .
Mecanismo De Acción
El mecanismo de acción de Morfolina, 4-(2-((5-fenil-1H-pirazol-3-il)oxi)etil)- involucra su interacción con dianas moleculares específicas, como enzimas y receptores. El anillo de pirazol puede unirse al sitio activo de las enzimas, inhibiendo su actividad y modulando las vías metabólicas. Además, el compuesto puede interactuar con los receptores de la superficie celular, desencadenando cascadas de señalización intracelular que conducen a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares:
4-(3-(4-bromofenil)-5-(2,4-dimetoxi-fenil)-4,5-dihidro-1H-pirazol-1-il)bencenosulfonamida: Este compuesto comparte la estructura del anillo de pirazol, pero difiere en los sustituyentes en el anillo de fenilo.
2-(1-Metil-1H-pirazol-4-il)morfolina: Este compuesto tiene un anillo de morfolina similar, pero difiere en el patrón de sustitución en el anillo de pirazol.
Unicidad: Morfolina, 4-(2-((5-fenil-1H-pirazol-3-il)oxi)etil)- es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La combinación de los anillos de morfolina y pirazol permite una reactividad química versátil y potenciales aplicaciones terapéuticas .
Propiedades
Número CAS |
86871-48-9 |
|---|---|
Fórmula molecular |
C15H19N3O2 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
4-[2-[(5-phenyl-1H-pyrazol-3-yl)oxy]ethyl]morpholine |
InChI |
InChI=1S/C15H19N3O2/c1-2-4-13(5-3-1)14-12-15(17-16-14)20-11-8-18-6-9-19-10-7-18/h1-5,12H,6-11H2,(H,16,17) |
Clave InChI |
ADXFHPJOLYKRJV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCOC2=NNC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




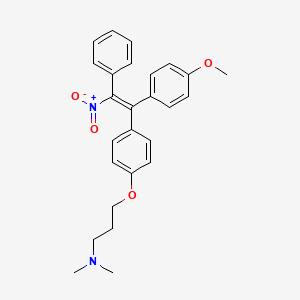
![4-methoxy-N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12771853.png)

